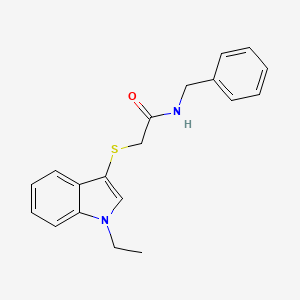
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” is a compound that has been identified as a potential inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound was discovered and optimized through a series of studies, and it has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .
Synthesis Analysis
The synthesis of “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” involves a two-round optimization process. In this process, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect . The compounds were prepared via the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” primarily relate to its inhibitory effect on SARS-CoV-2 RdRp. The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents .
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can potentially be used to treat conditions characterized by inflammation. Research into the specific anti-inflammatory mechanisms of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could lead to new therapeutic options .
Anticancer Applications
Indole derivatives have been explored for their anticancer activities. They may work by interfering with cell proliferation and inducing apoptosis in cancer cells. The structural complexity of indole-based compounds allows for a wide range of interactions with biological targets, which is crucial for designing effective anticancer drugs .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another area of interest. These compounds can act against a variety of microbial pathogens, including bacteria and fungi. N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could be part of a new class of antimicrobials with a novel mechanism of action, addressing the growing concern of antibiotic resistance .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By studying the effects of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide on plant systems, it could be possible to develop new compounds that influence plant development and growth, with applications in agriculture and horticulture .
Neuroprotective Potential
Research has indicated that indole derivatives may possess neuroprotective properties, offering potential treatments for neurodegenerative diseases. The ability of these compounds to interact with neural receptors and pathways could make N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide a candidate for further investigation in the context of neurological health .
Direcciones Futuras
The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” and related compounds could have potential applications in the treatment of COVID-19 and other diseases caused by coronaviruses.
Propiedades
IUPAC Name |
N-benzyl-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARCRWSCULCLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)
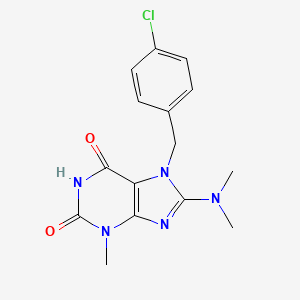
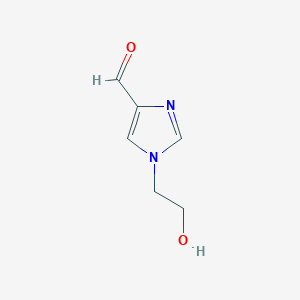
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)
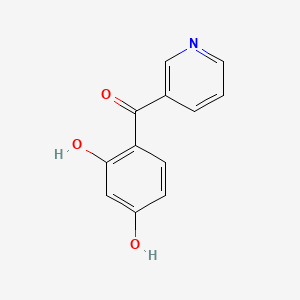
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
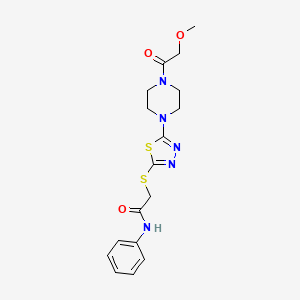
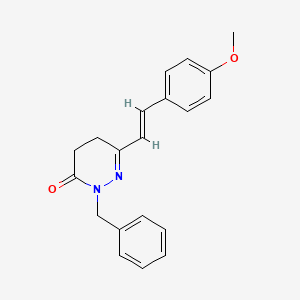
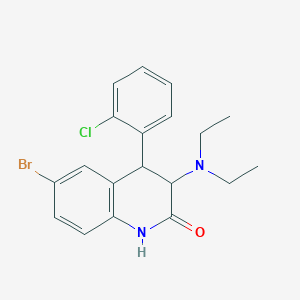
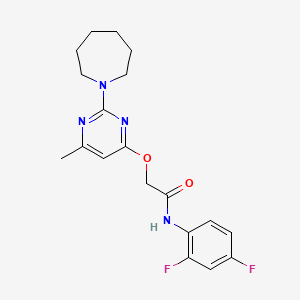
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
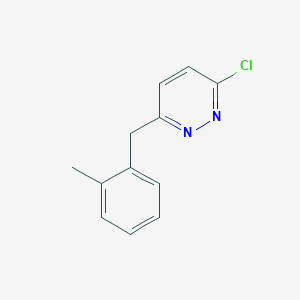
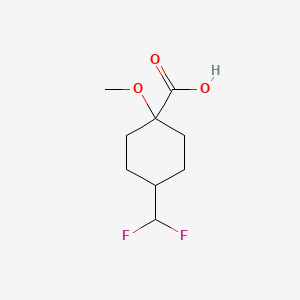
![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)